Triflusal

Secondary Stroke Prevention Hemorrhagic Risk Antiplatelet Safety

Triflusal is a differentiated antiplatelet agent for specialized clinical research and API procurement. Choose it over generic aspirin to achieve a 52% reduction in major hemorrhage risk (TACIP trial: HR 0.48, 95% CI 0.28-0.82). Unlike clopidogrel, its efficacy is not attenuated by CYP2C19 polymorphisms, ensuring predictable antiplatelet response across all genotypes (MASETRO study). Phase I data confirms bioequivalence between oral solution and capsule formulations, simplifying clinical trial material sourcing. For post-biovascular valve surgery, TRAC trial data supports non-inferior efficacy to acenocoumarol with superior safety.

Molecular Formula C10H7F3O4
Molecular Weight 248.15 g/mol
CAS No. 322-79-2
Cat. No. B1683033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriflusal
CAS322-79-2
Synonyms2-acetoxy-4-trifluoromethylbenzoic acid
Disgren
triflusal
Molecular FormulaC10H7F3O4
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)
InChIKeyRMWVZGDJPAKBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<1 mg/ml
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Triflusal (CAS 322-79-2): A Salicylate-Derived Antiplatelet Agent with a Differentiated Hemorrhagic Risk Profile


Triflusal (CAS 322-79-2) is a platelet aggregation inhibitor belonging to the salicylate class, chemically related to but structurally distinct from aspirin [1]. It acts by irreversibly acetylating cyclooxygenase-1 (COX-1), thereby inhibiting thromboxane A2 biosynthesis, though with a key pharmacodynamic distinction: unlike aspirin, triflusal's antiplatelet effect is achieved with minimal concurrent inhibition of vascular prostacyclin production [2]. This compound has been commercially available in several European, South American, and Asian countries for decades, primarily indicated for the secondary prevention of thromboembolic events such as ischemic stroke and myocardial infarction [3].

Why Aspirin and Clopidogrel Cannot Simply Be Substituted for Triflusal in High-Risk Patient Populations


The routine substitution of triflusal with more common antiplatelet agents like aspirin or clopidogrel fails to account for clinically significant, quantifiable differences in safety and pharmacogenomic independence. Unlike aspirin, triflusal is consistently associated with a significantly lower incidence of major hemorrhagic complications, a difference that is especially critical in patients at elevated bleeding risk [1]. Furthermore, unlike clopidogrel, which is a prodrug requiring CYP2C19-mediated bioactivation, triflusal's therapeutic effect is not attenuated by common loss-of-function genetic polymorphisms, providing a more predictable and uniform antiplatelet response across diverse patient genotypes [2]. These distinctions are not interchangeable and directly impact clinical decision-making and procurement strategies for specialized patient cohorts.

Quantitative Evidence: Triflusal's Differential Performance Against Key Comparators


Significantly Lower Major Hemorrhage Risk vs. Aspirin in Secondary Stroke Prevention

In a large, randomized, double-blind, multicenter trial (TACIP, n=2113) over a mean follow-up of 30.1 months, triflusal demonstrated a 52% lower risk of major hemorrhage compared to aspirin, despite similar efficacy in preventing vascular events. [1]

Secondary Stroke Prevention Hemorrhagic Risk Antiplatelet Safety

Preserved Efficacy but Significantly Lower Bleeding Events vs. Acenocoumarol Post-Bioprosthetic Valve Replacement

In a prospective, randomized trial (TRAC, n=193) following bioprosthetic valve implantation, triflusal demonstrated non-inferior efficacy to oral anticoagulation with acenocoumarol but resulted in half the incidence of severe bleeding episodes (3.1% vs 6.3%, respectively). [1]

Bioprosthetic Valve Thromboembolism Prophylaxis Post-Surgical Antithrombotic

Pharmacogenomic Independence vs. Clopidogrel in CYP2C19 Poor Metabolizers

In a randomized trial (MASETRO, n=784) comparing triflusal and clopidogrel, the efficacy of triflusal (2.9% annual stroke recurrence) was similar to that of clopidogrel (2.2% annual recurrence) in patients with a poor CYP2C19 metabolizer genotype, a population where clopidogrel's activity is known to be compromised. The hazard ratio (HR) was 1.23 (95% CI 0.60-2.53), showing no statistically significant difference. [1]

Pharmacogenomics CYP2C19 Polymorphism Personalized Antiplatelet Therapy

Divergent Inhibition Profile on Platelet vs. Vascular COX-1

At concentrations that inhibit platelet aggregation in human whole blood, triflusal demonstrates minimal inhibition of prostacyclin (PGI2) production in vascular tissue. In contrast, aspirin inhibits platelet aggregation only at concentrations that also significantly reduce vascular prostacyclin production. [1]

COX-1 Selectivity Prostacyclin Preservation Mechanism of Action

Equivalent Systemic Exposure Between Alternative Formulations

A Phase I bioequivalence study in 24 healthy volunteers demonstrated that the 600 mg oral solution of triflusal is bioequivalent to the reference capsule formulation. The 90% confidence intervals for the geometric mean ratios of AUC0–∞, AUC0–t, and Cmax for the active metabolite HTB were all within the standard acceptance range of 80-125%. [1]

Bioavailability Formulation Flexibility Pharmacokinetics

High-Value Application Scenarios for Triflusal Based on Quantitative Evidence


Secondary Stroke Prevention in Patients at Elevated Bleeding Risk

Triflusal offers a compelling alternative to aspirin for long-term secondary prevention in post-stroke or TIA patients where the risk of major hemorrhage is a primary clinical concern. The TACIP trial provides direct evidence of a 52% relative risk reduction in major bleeding events compared to aspirin (HR 0.48, 95% CI 0.28-0.82), while maintaining similar efficacy in preventing recurrent vascular events. [1]

Thromboembolism Prophylaxis Following Bioprosthetic Valve Replacement

In the early postoperative period after bioprosthetic valve implantation, triflusal provides effective protection against thromboembolic events with a superior safety profile compared to vitamin K antagonists. The TRAC trial demonstrated non-inferior efficacy to acenocoumarol, with a 50% lower incidence of severe bleeding (3.1% vs 6.3%). [1]

Genotype-Agnostic Antiplatelet Therapy for Patients Unsuitable for Clopidogrel

For patients requiring P2Y12 inhibitor alternatives due to known CYP2C19 loss-of-function alleles or when genotype testing is unavailable, triflusal provides predictable antiplatelet activity. The MASETRO study confirms that in CYP2C19 poor metabolizers, triflusal achieves an annual stroke recurrence rate (2.9%) comparable to clopidogrel (2.2%), eliminating the therapeutic uncertainty associated with clopidogrel resistance. [1]

Formulary Flexibility with Interchangeable Oral Dosage Forms

Procurement and patient-specific dispensing decisions are supported by Phase I bioequivalence data confirming that triflusal oral solution and capsule formulations are interchangeable. The 90% confidence intervals for key pharmacokinetic parameters (AUC0-∞, AUC0-t, Cmax) for the active metabolite fall within the 80-125% range, ensuring consistent drug exposure across formulations. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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